molecular formula C46H32N2 B1524200 9,10-Bis[N-(2-naphthyl)anilino]anthracene CAS No. 473717-08-7

9,10-Bis[N-(2-naphthyl)anilino]anthracene

Cat. No.: B1524200
CAS No.: 473717-08-7
M. Wt: 612.8 g/mol
InChI Key: LIBLRJBCMMHCHS-UHFFFAOYSA-N
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Description

“9,10-Bis[N-(2-naphthyl)anilino]anthracene” is a chemical compound with the molecular formula C46H32N2 . It is a solid substance at 20°C and appears as a white to yellow to orange powder or crystal . .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 46 carbon atoms, 32 hydrogen atoms, and 2 nitrogen atoms . The InChI code for this compound is 1S/C46H32N2/c1-3-19-37(20-4-1)47(39-29-27-33-15-7-9-17-35(33)31-39)45-41-23-11-13-25-43(41)46(44-26-14-12-24-42(44)45)48(38-21-5-2-6-22-38)40-30-28-34-16-8-10-18-36(34)32-40/h1-32H .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 612.78 . It is a solid at 20°C and appears as a white to yellow to orange powder or crystal .

Scientific Research Applications

Electroluminescent Materials

Diaminoanthracene derivatives, including 9,10-bis(2-naphthylphenylamino)anthracene, have been synthesized and utilized in electroluminescent devices. These compounds serve as effective hole transporters and host emitters, displaying intense green light emission. The performance of these devices can be optimized by incorporating additional layers such as CuPc for hole injection and Alq3 or TPBI for electron transportation, resulting in high brightness and efficiency (Yu et al., 2002).

Organic Light Emitting Diodes (OLEDs)

Anthracene derivatives, including those with naphthyl substituents, have been studied for their potential in OLED applications. These compounds demonstrate desirable properties such as high fluorescence quantum yields and the ability to emit blue light, making them suitable for use in electroluminescent layers of OLEDs (Raghunath et al., 2006). Moreover, new anthracene derivatives have been synthesized for non-doped blue-emitting OLEDs, achieving excellent color purity and efficiency (Tao et al., 2004).

Fluorescent Probes

Certain anthracene derivatives have been developed as fluorescent probes, showing high selectivity and sensitivity towards specific ions in aqueous environments. For instance, a fluorescent probe based on 9,10-bis[1-(2-naphthalenylbenzimidazolium)-3-methyl]anthracene exhibits selective fluorescence quenching with acetate ions, highlighting its potential in analytical applications (Kumar et al., 2012).

Molecular Orientation and Efficiency

Research has also focused on the molecular orientation of anthracene derivatives to enhance the efficiency of OLEDs. A study on a new anthracene derivative with twisted p-naphthyl xylene groups revealed that the face-on orientation of molecules in the OLED layer can significantly improve device efficiency, underscoring the importance of molecular design in electronic applications (Sohn et al., 2015).

Safety and Hazards

The safety information for “9,10-Bis[N-(2-naphthyl)anilino]anthracene” includes several hazard statements: H302, H315, H319, and H335 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

9-N,10-N-dinaphthalen-2-yl-9-N,10-N-diphenylanthracene-9,10-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H32N2/c1-3-19-37(20-4-1)47(39-29-27-33-15-7-9-17-35(33)31-39)45-41-23-11-13-25-43(41)46(44-26-14-12-24-42(44)45)48(38-21-5-2-6-22-38)40-30-28-34-16-8-10-18-36(34)32-40/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBLRJBCMMHCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C4=C5C=CC=CC5=C(C6=CC=CC=C64)N(C7=CC=CC=C7)C8=CC9=CC=CC=C9C=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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